5-[4-Morpholinyl(oxo)methyl]-2-pyranone
Description
5-[4-Morpholinyl(oxo)methyl]-2-pyranone is a heterocyclic organic compound characterized by a 2-pyranone core substituted at the 5-position with a 4-morpholinyl(oxo)methyl group. This structural combination suggests moderate solubility in polar solvents and reactivity influenced by both the electron-withdrawing lactone and the electron-donating morpholine group.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
5-(morpholine-4-carbonyl)pyran-2-one |
InChI |
InChI=1S/C10H11NO4/c12-9-2-1-8(7-15-9)10(13)11-3-5-14-6-4-11/h1-2,7H,3-6H2 |
InChI Key |
YNKJZULRDBGWPX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=COC(=O)C=C2 |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Position : The placement of substituents (5 vs. 6) alters electronic distribution. Substituents at position 5 (as in the target compound) may sterically hinder nucleophilic attack at the lactone carbonyl, whereas position 6 substituents (e.g., alkyl ketone in the comparator) could influence ring planarity.
- Functional Groups : The morpholinyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methyl-2-oxopentyl chain in the comparator.
Physicochemical Properties
Discussion :
- Solubility : The morpholinyl group enhances solubility in polar solvents compared to the alkylated comparator, which is only slightly water-soluble .
- Acidity : The target compound’s lower pKa (estimated) reflects electron-withdrawing effects from the morpholinyl ketone, stabilizing deprotonation. The comparator’s higher pKa aligns with hydroxyl group stabilization via resonance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
